2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12(22)13-4-6-16(7-5-13)24-10-18(23)19-9-15-8-17(14-2-3-14)21-11-20-15/h4-8,11,14H,2-3,9-10H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZHYIQBDFLDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Overview of 2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
This compound is a synthetic compound that belongs to the class of acetamides. This compound features a complex structure that may confer various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of functional groups such as the acetylphenoxy and pyrimidine moieties suggests potential interactions with biological targets.
The biological activity of compounds similar to this compound often involves:
- Inhibition of Enzymatic Activity : Many acetamides can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
- Receptor Modulation : Compounds with pyrimidine structures may interact with various receptors, including those involved in cell signaling pathways related to cancer and inflammation.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study examining similar acetamide derivatives found that they exhibited significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that this compound may also possess anti-inflammatory properties.
-
Antitumor Effects :
- Research on pyrimidine-containing compounds has shown promise in inhibiting tumor cell proliferation. For instance, compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated effectiveness against various cancers. The structural features of this compound may allow it to interact similarly with tumorigenic pathways.
-
Antimicrobial Properties :
- Some derivatives containing phenoxy groups have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for exploring the compound's potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | [Study on acetamide derivatives] |
| Antitumor | Inhibition of tumor cell proliferation | [Research on pyrimidine compounds] |
| Antimicrobial | Activity against bacterial strains | [Studies on phenoxy derivatives] |
Toxicological Profile
While exploring the biological activity, it is also crucial to consider the toxicological profile:
- According to ECHA data, this compound is very toxic to aquatic life and may pose risks to fertility or development in humans. Such toxicity profiles necessitate careful consideration during drug development and application.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with other acetamide derivatives reported in the literature. Below is a comparative analysis of three related compounds from Jurnal Kimia Sains dan Aplikasi (2020) :
| Compound Name | Key Structural Features | pIC₅₀ | Reference ID |
|---|---|---|---|
| (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide | Indolinone core, fluorinated aryl, pyridine substituent | 5.797 | |
| (E)-2-(5-Amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indolinone core, amino-substituted aryl, quinoline | 5.58 | |
| (E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indolinone core, methyl-substituted aryl, quinoline | 5.408 |
Key Observations:
Core Structure: Unlike the indolinone-based analogs in the table, the target compound lacks a fused heterocyclic ring system. Its acetylphenoxy group may enhance solubility compared to the hydrophobic indolinone moieties in the referenced compounds.
Substituent Effects: The cyclopropylpyrimidine group in the target compound introduces steric and electronic effects distinct from the 3-methylisoxazole and quinoline/pyridine groups in the analogs. Cyclopropyl groups are known to improve metabolic stability, which could confer pharmacokinetic advantages .
Activity Trends: The referenced compounds exhibit moderate pIC₅₀ values (5.408–5.797), suggesting their potency as inhibitors or modulators of biological targets. The absence of indolinone rings in the target compound may reduce planarity and affect binding affinity, though this requires experimental validation.
Research Findings and Implications
- Structure-Activity Relationship (SAR): Electron-Withdrawing Groups: The acetyl group in the target compound may mimic the electron-withdrawing effects of the fluoro substituent in Compound , which showed the highest pIC₅₀ (5.797). Heterocyclic Substitutions: Quinoline-containing analogs (Compounds ) exhibited lower pIC₅₀ values than pyridine-containing ones, hinting that bulkier substituents may hinder binding—a consideration for optimizing the target compound’s pyrimidine group.
Vorbereitungsmethoden
Synthetic Pathways and Reaction Mechanisms
Phenoxy Moiety Formation
The 4-acetylphenoxy segment is synthesized via nucleophilic substitution between 4-hydroxyacetophenone and chloroacetyl chloride. Vulcanchem's protocol employs a base-mediated reaction in ethanol at reflux (78°C), yielding 2-(4-acetylphenoxy)acetic acid derivatives.
Critical parameters :
- Molar ratio : 1:1.2 (4-hydroxyacetophenone : chloroacetyl chloride)
- Base : Potassium hydroxide (2.5 eq.)
- Solvent : Anhydrous ethanol
- Yield : 74–82% (analogous to 2-(4-benzoylphenoxy)acetic acid synthesis)
This step forms the foundational phenoxy-acetic acid intermediate, which is subsequently activated for amidation.
Pyrimidine Methylamine Preparation
The 6-cyclopropylpyrimidin-4-yl)methylamine moiety is synthesized through a three-step sequence:
- Cyclopropane introduction : Cyclopropanation of 4-chloro-6-methylpyrimidine using diethylzinc and diiodomethane.
- Chloride displacement : Amination with benzylamine under microwave irradiation (100°C, 30 min).
- Debenzylation : Hydrogenolysis with 10% Pd/C in ethanol (18 hr, 25°C).
Optimized conditions :
| Step | Reagent | Temp (°C) | Time (hr) | Yield |
|---|---|---|---|---|
| 1 | ZnEt₂/CH₂I₂ | 0 → RT | 2 | 68% |
| 2 | Benzylamine | 100 | 0.5 | 89% |
| 3 | H₂/Pd-C | 25 | 18 | 95% |
Fragment Coupling Strategies
The final amide bond formation employs two principal methods:
Acid Chloride Route
- Activation : Treat 2-(4-acetylphenoxy)acetic acid with thionyl chloride (SOCl₂) to form the acid chloride.
- Amidation : React with (6-cyclopropylpyrimidin-4-yl)methylamine in tetrahydrofuran (THF) at 0°C → 45°C.
Conditions :
- Molar ratio : 1:1.1 (acid chloride : amine)
- Base : Triethylamine (2.0 eq.)
- Yield : 63–71%
Carbodiimide-Mediated Coupling
Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
| Component | Amount | Role |
|---|---|---|
| EDC | 1.2 eq | Coupling agent |
| HOBt | 1.1 eq | Catalytic additive |
| DMF | 0.1 M | Solvent |
| Reaction time | 18 hr | RT → 40°C |
Advantages :
Optimization and Troubleshooting
Analytical Characterization
Spectroscopic Data
$$^1$$H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.05 | m | 4H | Cyclopropane CH₂ |
| 2.60 | s | 3H | Acetyl CH₃ |
| 4.45 | d (J=5.6 Hz) | 2H | NCH₂Pyrimidine |
| 4.65 | s | 2H | OCH₂CO |
| 6.90–8.10 | m | 6H | Aromatic H |
IR (KBr, cm⁻¹)
- 3275 (N-H stretch)
- 1685 (C=O amide)
- 1642 (C=O acetyl)
- 1240 (C-O-C ether)
Chromatographic Purity
HPLC analysis (C18 column, 60:40 MeCN/H₂O + 0.1% TFA):
- Retention time: 8.72 min
- Purity: 99.3% (254 nm)
Scale-Up Considerations
Industrial-Scale Synthesis
A patented continuous flow method (GB201809404D0) achieves:
Environmental Impact
Solvent recovery systems reduce E-factor from 18.6 (batch) to 5.3 (flow).
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide, and how can structural integrity be confirmed?
- Methodology : The compound is synthesized via multi-step reactions, typically involving coupling of a 4-acetylphenoxy acetic acid derivative with a 6-cyclopropylpyrimidin-4-yl methylamine intermediate. Key steps include:
- Nucleophilic substitution to attach the cyclopropyl group to the pyrimidine ring.
- Amide bond formation using coupling agents like EDCl/HOBt or DCC.
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., acetyl, cyclopropyl, and acetamide groups) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and purity (>95%) .
- IR Spectroscopy : Detection of characteristic carbonyl (C=O) and amide (N-H) stretches .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
- HPLC/UPLC : Quantify purity and detect degradation products (e.g., hydrolyzed amide bonds) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for long-term storage recommendations.
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays) for this compound?
- Root-Cause Analysis :
- Orthogonal Assays : Validate activity using both enzyme-based (e.g., kinase inhibition) and cell-based assays (e.g., proliferation inhibition) to rule out assay-specific artifacts .
- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers, as aggregation can falsely reduce apparent activity .
- Metabolite Screening : LC-MS/MS to detect in situ degradation products that may interfere with activity .
Q. What computational and experimental strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
- In Silico Approaches :
- Molecular Docking : Map interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituent modifications .
- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .
- Synthetic Prioritization :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing cyclopropyl with other alkyl/aryl groups) and test in high-throughput screens .
Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties and metabolic fate?
- In Vitro Models :
- Microsomal Stability Assay : Incubate with liver microsomes to estimate metabolic clearance .
- Caco-2 Permeability : Predict intestinal absorption for oral bioavailability .
- In Vivo PK Studies :
- Administer the compound to rodents and collect plasma samples at timed intervals for LC-MS/MS analysis of half-life (t₁/₂) and AUC .
Methodological Considerations for Data Reproducibility
- Reaction Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) for scalable synthesis .
- Negative Controls : Include off-target inhibitors in bioassays to confirm specificity .
- Data Transparency : Report NMR solvent, HPLC gradient, and assay buffer composition to enable cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
